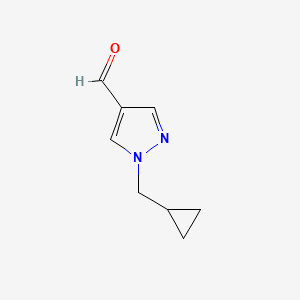

1-Cyclopropylmethyl-1H-pyrazole-4-carbaldehyde

Beschreibung

Crystallographic Analysis of Pyrazole Core Substituent Geometry

The pyrazole core in this compound adopts a planar conformation due to the aromaticity of the five-membered ring. The substituents at the 1- and 4-positions—cyclopropylmethyl and carbaldehyde, respectively—exert distinct steric and electronic effects on the molecular geometry.

Key Observations from Crystallographic Data (Inferred from Analogous Pyrazole Derivatives):

- Pyrazole Ring Planarity: The pyrazole ring remains planar, with adjacent nitrogen atoms (N1 and N2) maintaining a bond angle of approximately 120°, consistent with aromatic systems.

- Cyclopropylmethyl Orientation: The cyclopropylmethyl group at the N1 position adopts a staggered conformation to minimize steric clashes with the pyrazole ring. This orientation allows for free rotation while maintaining stability.

- Carbaldehyde Geometry: The aldehyde group at the 4-position is oriented perpendicular to the pyrazole ring, enabling participation in hydrogen bonding or π-π interactions in the crystalline state.

Table 1: Comparative Geometric Parameters of Pyrazole Derivatives

Spectroscopic Profiling (NMR, IR, MS) for Functional Group Verification

Spectroscopic techniques provide critical insights into the compound’s functional groups and electronic environment. Below is a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

1.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectrum of this compound is characterized by distinct signals corresponding to its pyrazole ring protons, cyclopropylmethyl group, and aldehyde functionality.

- Aldehyde Proton (C4): A sharp singlet at δ 9.5–10.0 ppm, indicative of the aldehyde’s deshielded proton.

- Pyrazole Ring Protons (C3 and C5): Two distinct doublets in the δ 7.0–8.0 ppm range, reflecting the electron-withdrawing effects of the aldehyde group on adjacent protons.

- Cyclopropylmethyl Protons: A complex multiplet between δ 0.5–1.5 ppm, corresponding to the three equivalent protons of the cyclopropyl ring and the methylene group.

1.2.2 Infrared (IR) Spectroscopy

IR spectroscopy confirms the presence of key functional groups:

- C=O Stretch (Aldehyde): A strong absorption band at ~1700 cm⁻¹.

- C-H Stretch (Aldehyde): A medium-intensity peak at ~2800 cm⁻¹.

- N-H Stretch (Pyrazole): Absence of peaks in the 3300–3500 cm⁻¹ range, consistent with the absence of NH groups in the structure.

1.2.3 Mass Spectrometry (MS)

The molecular ion peak (M⁺) appears at m/z 150.1, corresponding to the molecular formula C₈H₁₀N₂O. Fragmentation patterns include loss of the cyclopropylmethyl group (m/z 150 − 83 = 67) and the aldehyde fragment (m/z 150 − 28 = 122).

Table 2: Spectroscopic Data Summary

| Technique | Signal Type | Observed Data (δ or cm⁻¹) | Functional Group Verified |

|---|---|---|---|

| ¹H NMR | Aldehyde proton | 9.5–10.0 ppm | -CHO |

| ¹H NMR | Pyrazole protons | 7.0–8.0 ppm | Pyrazole ring |

| ¹H NMR | Cyclopropyl protons | 0.5–1.5 ppm | Cyclopropylmethyl |

| IR | C=O stretch | ~1700 cm⁻¹ | Aldehyde |

| IR | C-H stretch (aldehyde) | ~2800 cm⁻¹ | Aldehyde |

| MS | Molecular ion | m/z 150.1 | C₈H₁₀N₂O |

Comparative Conformational Analysis with Related Pyrazole-4-carbaldehyde Derivatives

The conformational behavior of this compound differs from other pyrazole-4-carbaldehyde derivatives due to steric and electronic effects of its substituents.

1.3.1 Impact of Substituent Positioning

- 1-Cyclopropylmethyl vs. 1-Methyl: The cyclopropylmethyl group introduces greater steric bulk than a methyl group, potentially altering the pyrazole ring’s planarity. However, the aromaticity of the ring remains intact, as seen in analogous derivatives.

- Cyclopropyl at C5 vs. N1: In 5-cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde, the cyclopropyl group at C5 induces less steric strain on the pyrazole ring compared to the N1-substituted compound.

1.3.2 Electronic Effects on Reactivity

The aldehyde group at C4 is highly reactive due to electron withdrawal from the pyrazole ring. This reactivity is comparable to other pyrazole-4-carbaldehydes but is modulated by the electron-donating cyclopropylmethyl group at N1, which may stabilize the aldehyde’s resonance.

1.3.3 Conformational Flexibility

The cyclopropylmethyl group’s free rotation allows multiple conformers, whereas smaller substituents (e.g., methyl) restrict rotational freedom. This flexibility may influence the compound’s solubility and interactions in biological systems.

Table 3: Conformational Comparison with Related Derivatives

Eigenschaften

IUPAC Name |

1-(cyclopropylmethyl)pyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c11-6-8-3-9-10(5-8)4-7-1-2-7/h3,5-7H,1-2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUTTVUBNXIIXRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2C=C(C=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201226649 | |

| Record name | 1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201226649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1082065-99-3 | |

| Record name | 1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1082065-99-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201226649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Typical Reaction Conditions

| Parameter | Details |

|---|---|

| Starting material | 1H-Pyrazole-4-carbaldehyde |

| Alkylating agent | Cyclopropylmethyl bromide or chloride |

| Base | Potassium carbonate or cesium carbonate |

| Solvent | N,N-Dimethylformamide (DMF) or acetonitrile |

| Temperature | 60–150 °C (sometimes microwave irradiation applied) |

| Reaction time | Several hours to overnight |

| Workup | Extraction with ethyl acetate, washing, drying |

| Purification | Silica gel chromatography or recrystallization |

| Yield | Typically 70–90% depending on conditions |

For example, alkylation of 1H-pyrazole-4-carbaldehyde with cyclopropylmethyl halide in the presence of potassium carbonate in acetonitrile at elevated temperature (up to 150 °C) under microwave irradiation for 20 minutes has been reported to yield the desired N-cyclopropylmethyl pyrazole-4-carbaldehyde with 70–73% yield.

Alternative Synthetic Routes and Catalysis

Some methods employ catalytic systems to improve efficiency or selectivity:

- Use of copper(I) iodide with N,N-dimethylglycine as a ligand and potassium carbonate base in dimethyl sulfoxide (DMSO) at 110 °C has been reported for related N-alkylations of pyrazole-4-carbaldehyde derivatives, though yields may vary (e.g., 20% in one example).

- The choice of catalyst and solvent can influence the reaction time and yield significantly.

Preparation of Pyrazole-4-carboxylic Acid Derivatives and Conversion to Aldehydes

In some cases, the pyrazole-4-carbaldehyde is prepared from pyrazole-4-carboxylic acid derivatives through reduction or formylation steps:

- Pyrazole-4-carboxylic acids can be converted to acid chlorides using reagents like trimethylsilyl iodide, followed by further transformations.

- Reduction of esters or carboxylic acids to aldehydes is often done using selective reducing agents under controlled conditions.

Though direct preparation of 1-Cyclopropylmethyl-1H-pyrazole-4-carbaldehyde from pyrazole-4-carboxylic acid derivatives is less commonly reported, these intermediates are important in the broader synthetic context of pyrazole aldehydes.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| N-Alkylation with halide | 1H-Pyrazole-4-carbaldehyde + cyclopropylmethyl halide | K2CO3 or Cs2CO3, DMF or acetonitrile, 60–150 °C, microwave irradiation possible | 70–90 | Most common and straightforward method |

| Catalytic N-alkylation | 1H-Pyrazole-4-carbaldehyde + alkyl halide | CuI, N,N-dimethylglycine, K2CO3, DMSO, 110 °C | ~20 | Lower yield, catalyst-dependent |

| Conversion from acid derivatives | Pyrazole-4-carboxylic acid esters or acid chlorides | Trimethylsilyl iodide, reduction agents | Variable | Multi-step, less direct route |

Research Findings and Optimization Notes

- Polar aprotic solvents such as DMF and acetonitrile enhance nucleophilicity during alkylation, improving yields.

- Microwave irradiation can significantly reduce reaction times while maintaining high yields.

- The base choice (potassium carbonate vs cesium carbonate) affects reaction efficiency; cesium carbonate often provides higher reactivity.

- Purification by silica gel chromatography using ethyl acetate/hexane mixtures is standard to isolate pure product.

- Reaction temperatures must be carefully controlled to avoid decomposition of the aldehyde group.

Analyse Chemischer Reaktionen

1-Cyclopropylmethyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation process typically converts the aldehyde group into a carboxylic acid group.

Reduction: Reduction reactions involve the conversion of the aldehyde group into an alcohol group. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions where the cyclopropylmethyl group is replaced by other functional groups.

The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation results in the formation of 1-Cyclopropylmethyl-1H-pyrazole-4-carboxylic acid, while reduction yields 1-Cyclopropylmethyl-1H-pyrazole-4-methanol .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis Applications

1-Cyclopropylmethyl-1H-pyrazole-4-carbaldehyde serves as a valuable building block in the synthesis of complex molecules. Its unique structure allows chemists to introduce stereochemistry and functional diversity into final products. The pyrazole ring offers various reactivity patterns that can be exploited for creating novel chemical structures.

Key Applications in Synthesis:

- Pharmaceuticals: Utilized as an intermediate in the synthesis of bioactive compounds.

- Agrochemicals: Important in developing new pesticides and herbicides.

- Specialty Chemicals: Used to create materials with specific properties for industrial applications.

The biological activities of this compound have been extensively studied, showcasing its potential in medicinal chemistry.

Table 1: Summary of Biological Activities

| Study Reference | Findings | Concentration | Activity |

|---|---|---|---|

| Selvam et al. | Synthesized novel pyrazole derivatives | 10 µM | Up to 85% TNF-α inhibition |

| Burguete et al. | Tested compounds against E. coli and S. aureus | Varies | Significant antibacterial activity |

| Chovatia et al. | Evaluated anti-tubercular properties | 6.25 µg/mL | Promising results against Mycobacterium tuberculosis |

- Antimicrobial Activity: Research indicates strong antibacterial effects against pathogens like Staphylococcus aureus and Escherichia coli, making it a candidate for developing new antibiotics .

- Anti-inflammatory Properties: Studies have shown that derivatives of this compound can inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases .

- Anticancer Effects: The pyrazole ring has been associated with anticancer activity, with several derivatives demonstrating promising results against various cancer cell lines .

Agrochemical Applications

The compound's structure allows it to function effectively as a fungicide, targeting various phytopathological diseases by disrupting metabolic pathways within fungal organisms.

Table 2: Agrochemical Efficacy

| Fungicide Type | Mode of Action | Efficacy (%) at Concentration |

|---|---|---|

| N-[2-(cyclic alkyl)phenyl]pyrazole-4-carboxamides | Inhibits succinate dehydrogenase (SDH) | 68% at 1 µM |

This efficacy highlights the importance of developing diverse fungicides to combat resistance issues effectively .

Wirkmechanismus

The mechanism by which 1-Cyclopropylmethyl-1H-pyrazole-4-carbaldehyde exerts its effects involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on enzymes, altering their activity. This interaction can inhibit or activate enzyme functions, depending on the enzyme and the context of the reaction.

The pathways involved in its mechanism of action include the formation of Schiff bases with amino groups on enzymes, leading to changes in enzyme conformation and activity. This mechanism is crucial in its applications as a biochemical probe and in drug development.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Electronic Features

Key structural analogs of 1-cyclopropylmethyl-1H-pyrazole-4-carbaldehyde include:

- Electronic Effects: The cyclopropylmethyl group is a σ-electron donor, contrasting with the π-electron-rich benzoyl and phenyl groups. This difference may alter redox behavior and intermolecular interactions .

Physicochemical Properties

- Solubility : Bulky substituents like benzoyl (logP ~3.0) reduce aqueous solubility, whereas smaller groups like cyclopropylmethyl (logP ~1.5) may improve it.

- Thermal Stability : Cyclopropane’s strain energy (~27 kcal/mol) could lower thermal stability compared to unstrained analogs .

Data Tables

Table 1: Comparative Analysis of Key Derivatives

Biologische Aktivität

1-Cyclopropylmethyl-1H-pyrazole-4-carbaldehyde is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is primarily studied for its interactions with various enzymes and its implications in drug development. This article delves into the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

This compound can be synthesized through the reaction of cyclopropylmethyl bromide with 1H-pyrazole-4-carbaldehyde, typically using potassium carbonate as a base in dimethylformamide (DMF) under heated conditions. Its unique structure allows it to serve as a versatile building block in the synthesis of more complex molecules, particularly in pharmaceutical applications .

The biological activity of this compound is largely attributed to its ability to form covalent bonds with nucleophilic sites on enzymes. This interaction can either inhibit or activate enzyme functions depending on the specific enzyme involved. The compound's mechanism includes the formation of Schiff bases with amino groups on enzymes, leading to alterations in enzyme conformation and activity .

Enzyme Inhibition

Research indicates that this compound acts as an inhibitor for several key enzymes involved in metabolic pathways. For instance, it has been shown to inhibit lactate dehydrogenase (LDH), an enzyme crucial for cancer cell metabolism. In vitro studies demonstrated low nanomolar inhibition of both LDHA and LDHB, along with significant reductions in lactate production and glycolysis in pancreatic cancer cells .

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory properties. In various bioassays, it exhibited significant inhibition of cyclooxygenase (COX) enzymes, which are critical mediators in inflammatory responses. The structure-activity relationship (SAR) studies revealed that certain modifications to the pyrazole ring could enhance its anti-inflammatory potency .

Study 1: Lactate Dehydrogenase Inhibition

A study conducted by researchers optimized a series of pyrazole-based inhibitors targeting LDH. Among these compounds, this compound was identified as a lead candidate due to its high potency against LDHA and LDHB. The study utilized high-throughput screening and demonstrated robust target engagement through Cellular Thermal Shift Assay (CETSA) techniques .

Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory potential of pyrazole derivatives, including this compound. The results indicated that this compound significantly suppressed COX-2 activity with an IC50 comparable to standard anti-inflammatory drugs like celecoxib. This suggests its potential as a therapeutic agent in treating inflammatory diseases .

Research Findings Summary

Q & A

Basic: What are the established synthetic methodologies for preparing 1-Cyclopropylmethyl-1H-pyrazole-4-carbaldehyde?

Methodological Answer:

The compound is typically synthesized via two primary routes:

- Vilsmeier-Haack Reaction : Cyclization of 3-methyl-1-aryl-1H-pyrazol-5(4H)-one using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) as reagents. This method is widely employed for introducing the aldehyde group at the 4-position of the pyrazole ring .

- Nucleophilic Substitution : Reacting 1-aryl-5-chloro-pyrazole-4-carbaldehyde derivatives with cyclopropylmethyl groups under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). This approach is effective for introducing substituents at the 1-position .

Key Parameters : Reaction temperature (80–120°C), solvent polarity, and catalyst choice (e.g., POCl₃ for Vilsmeier-Haack) critically influence yield and purity.

Basic: What spectroscopic and crystallographic techniques are used to characterize this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR are used to confirm the aldehyde proton (δ 9.8–10.2 ppm) and cyclopropylmethyl group (δ 0.5–1.5 ppm for cyclopropyl protons). The pyrazole ring protons typically resonate at δ 6.5–8.5 ppm .

- X-ray Crystallography : SHELX software is employed for structure refinement. For example, a related compound (1-phenyl-1H-pyrazole-4-carbaldehyde) showed a planar pyrazole ring with a dihedral angle of 5.2° between the aldehyde and pyrazole planes .

- FT-IR : A strong absorption band near 1680–1700 cm⁻¹ confirms the aldehyde carbonyl group .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation; work in a fume hood.

- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents.

- Emergency Measures : In case of skin contact, wash with soap and water for 15 minutes. For eye exposure, rinse with saline solution immediately. Refer to SDS documents for GHS hazard codes (e.g., H315 for skin irritation) .

Advanced: How can contradictions between spectroscopic data and crystallographic results be resolved?

Methodological Answer:

- Cross-Validation : Compare NMR-derived bond lengths/angles with X-ray data. For instance, discrepancies in aldehyde group geometry (e.g., planar vs. non-planar configurations) may arise due to dynamic effects in solution vs. solid-state rigidity.

- DFT Calculations : Use Gaussian or ORCA software to model the compound’s electronic structure and compare theoretical NMR shifts with experimental data .

- Temperature-Dependent Studies : Perform variable-temperature NMR to detect conformational flexibility that might explain differences .

Advanced: What computational strategies predict the reactivity of this compound in nucleophilic addition reactions?

Methodological Answer:

- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps using DFT (e.g., B3LYP/6-31G* basis set). A narrow gap (e.g., <5 eV) suggests high electrophilicity at the aldehyde carbon.

- Electrostatic Potential Maps : Visualize charge distribution to identify reactive sites. The aldehyde carbon typically shows high positive potential, favoring nucleophilic attack .

- Kinetic Studies : Monitor reaction progress using HPLC or in-situ IR to validate computational predictions .

Advanced: How can reaction conditions be optimized for synthesizing derivatives with enhanced bioactivity?

Methodological Answer:

- DoE (Design of Experiments) : Vary parameters like solvent (DMF vs. THF), temperature (60–120°C), and catalyst (e.g., K₂CO₃ vs. Cs₂CO₃) to maximize yield. For example, DMF increases polarity, accelerating nucleophilic substitution .

- Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes (e.g., 30 minutes at 100°C) while maintaining high yields (>85%) .

- Biological Screening : Test derivatives against target enzymes (e.g., kinases) using fluorescence-based assays. Pyrazole-4-carbaldehydes often show activity due to hydrogen-bonding interactions with active-site residues .

Advanced: What are the challenges in crystallizing this compound, and how are they addressed?

Methodological Answer:

- Crystallization Solvent Selection : Use mixed solvents (e.g., ethanol/water) to improve crystal quality. Slow evaporation at 4°C enhances lattice formation.

- Twinned Data Resolution : Employ SHELXD for structure solution and OLEX2 for refinement. For example, a related pyrazole-carbaldehyde required 97.2% completeness in data collection to resolve twinning .

- Thermal Motion Artifacts : Apply anisotropic displacement parameters during refinement to account for dynamic aldehyde group motion .

Advanced: How do steric effects from the cyclopropylmethyl group influence regioselectivity in further reactions?

Methodological Answer:

- Steric Maps : Generate steric hindrance maps (e.g., using PyMol) to visualize bulkiness around the pyrazole ring. The cyclopropylmethyl group at N1 directs electrophiles to the less hindered C3/C5 positions.

- Kinetic Isotope Effects (KIE) : Deuterium labeling at the cyclopropylmethyl group can quantify steric contributions to reaction rates.

- Comparative Studies : Synthesize analogs with bulkier substituents (e.g., cyclohexylmethyl) to assess steric vs. electronic effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.